molecular formula C10H9BO2S B052017 4-(2-Thienyl)phenylboronic acid CAS No. 362612-66-6

4-(2-Thienyl)phenylboronic acid

Cat. No.: B052017
CAS No.: 362612-66-6
M. Wt: 204.06 g/mol
InChI Key: DJEDGSABTJJBGN-UHFFFAOYSA-N
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Description

4-(2-Thienyl)phenylboronic acid is an organoboron compound with the molecular formula C10H9BO2S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a thienyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 4-(2-Thienyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction, which involves the formation of a new carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic molecules, making this compound an important tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)phenylboronic acid typically involves the reaction of 2-thienylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows: [ \text{2-Thienylboronic acid} + \text{Phenyl halide} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Thienyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or alkanes.

    Substitution: It participates in electrophilic and nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura couplings.

Major Products:

Scientific Research Applications

4-(2-Thienyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

    Biology: It is used in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components

Comparison with Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the thienyl group.

    2-Thienylboronic acid: Contains the thienyl group but lacks the phenyl substitution.

    4-Biphenylboronic acid: Contains two phenyl groups instead of a thienyl group.

Uniqueness: 4-(2-Thienyl)phenylboronic acid is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in forming complex biaryl structures with specific electronic characteristics .

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEDGSABTJJBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469807
Record name 4-(2-Thienyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362612-66-6
Record name 4-(2-Thienyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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